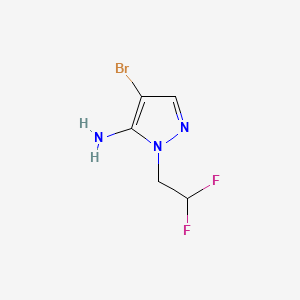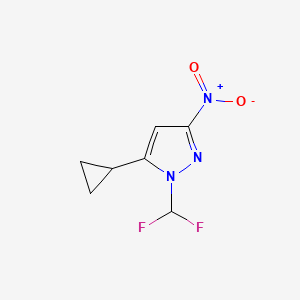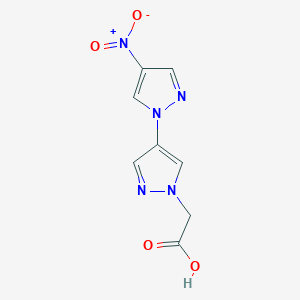![molecular formula C16H11N7O4S B10909021 N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide](/img/structure/B10909021.png)
N'-{[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, cyano groups, and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridyl Intermediate: The pyridyl intermediate can be synthesized by reacting 2-chloro-3,5-dicyanopyridine with an amine under basic conditions.
Thioether Formation: The pyridyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetylation: The thioether intermediate undergoes acetylation using acetic anhydride to introduce the acetyl group.
Hydrazide Formation: The acetylated intermediate is then reacted with hydrazine to form the hydrazide moiety.
Nitration: Finally, the compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives, potentially converting nitro groups to amines.
Substitution: Formation of substituted derivatives with new functional groups replacing cyano or nitro groups.
Scientific Research Applications
N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Application in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-CYANOPHENYL)ACETAMIDE
Uniqueness
N’~1~-{2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11N7O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]-4-nitrobenzohydrazide |
InChI |
InChI=1S/C16H11N7O4S/c17-6-10-5-11(7-18)16(20-14(10)19)28-8-13(24)21-22-15(25)9-1-3-12(4-2-9)23(26)27/h1-5H,8H2,(H2,19,20)(H,21,24)(H,22,25) |
InChI Key |
UOHSWYKRSCDQIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10908944.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10908947.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908948.png)
![4-methoxy-6-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine](/img/structure/B10908951.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide](/img/structure/B10908954.png)


![5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B10908968.png)


![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10909004.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10909006.png)
